9-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol
CAS No.:
Cat. No.: VC20201000
Molecular Formula: C18H18F2N4O
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18F2N4O |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 9-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C18H18F2N4O/c1-9-21-17-22-13-7-18(2,3)8-14(25)15(13)16(24(17)23-9)10-4-11(19)6-12(20)5-10/h4-6,16H,7-8H2,1-3H3,(H,21,22,23) |
| Standard InChI Key | RVVNIXWPALCFOB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC(=CC(=C4)F)F |
Introduction
The compound 9-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8-ol is a complex organic molecule featuring a triazoloquinazoline core. This structure is notable for its potential biological activities and chemical reactivity, primarily due to the presence of the difluorophenyl group and the tetrahydrotriazole moiety.
Synthesis
The synthesis of 9-(3,5-Difluorophenyl)-2,6,6-trimethyl-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8-ol typically involves multi-step organic reactions. While specific synthesis protocols for this exact compound are not detailed in the available literature, similar compounds in the triazoloquinazoline class often require condensation reactions between appropriate precursors.
Characterization Techniques
Characterization of such compounds typically involves Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.
Comparison with Similar Compounds
Similar compounds in the triazoloquinazoline class, such as 6-(3-chlorophenyl)-9-(3,5-difluorophenyl)-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one, have been studied for their antibacterial and antifungal activities. These compounds often exhibit promising interactions with biological targets, such as bacterial DNA gyrase or fungal cytochrome P450 enzymes.
Data Table: Comparison of Triazoloquinazoline Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume